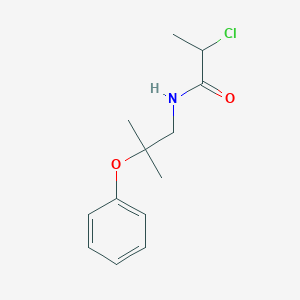
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug is an essential medication in the treatment of cardiovascular diseases and is prescribed to millions of patients worldwide. Clopidogrel is a prodrug that is converted into its active form in the liver, where it inhibits platelet aggregation and clot formation.
Wirkmechanismus
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is a prodrug that is converted into its active form in the liver by the cytochrome P450 system. The active metabolite of this compound inhibits the P2Y12 receptor on platelets, which prevents platelet aggregation and clot formation. The drug's antiplatelet effect is irreversible and lasts for the platelet's lifespan, which is around 7-10 days. The drug's mechanism of action is critical for its efficacy in preventing cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease.
Biochemical and Physiological Effects:
This compound's primary biochemical and physiological effect is the inhibition of platelet aggregation and clot formation. The drug's antiplatelet effect reduces the risk of cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug's effect on platelets is irreversible, which means that the platelets' function is inhibited for the platelet's lifespan. This compound's effect on platelets is critical for its efficacy in preventing cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide's advantages for lab experiments include its well-established mechanism of action, which makes it an ideal drug for studying platelet function and clot formation. The drug's irreversible effect on platelets is also advantageous for studying the long-term effects of platelet inhibition. However, the drug's limitations for lab experiments include its high cost and the need for specialized equipment and techniques to study platelet function and clot formation.
Zukünftige Richtungen
For 2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide research include studying the drug's efficacy in combination with other antiplatelet drugs and anticoagulants. The drug's mechanism of action could also be studied in more detail to identify new targets for antiplatelet therapy. The development of new synthesis methods for this compound could also improve the drug's yield and purity, which could lead to lower production costs and increased availability. Finally, the drug's long-term effects on platelet function and clot formation could be studied in more detail to identify potential risks and benefits associated with long-term this compound use.
Synthesemethoden
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is synthesized by reacting 2-chloro-1,3-propanediol with 2-methyl-2-phenoxypropylamine in the presence of a base, followed by the reaction with acetic anhydride to form the final product. The synthesis method is a multi-step process that involves several reaction steps and purification processes to obtain the pure product. The yield of the synthesis process is around 50%, and the purity of the final product is critical for the drug's efficacy.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide has been extensively studied for its efficacy in preventing cardiovascular events in patients with a history of heart attacks, strokes, or peripheral arterial disease. The drug has been shown to reduce the risk of cardiovascular events by up to 25% in these patients. This compound is also used in combination with aspirin to prevent stent thrombosis in patients undergoing percutaneous coronary intervention (PCI). The drug has been shown to be effective in reducing the risk of stent thrombosis by up to 50%.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-2-phenoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(14)12(16)15-9-13(2,3)17-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVBPHWUCMOZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C)OC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

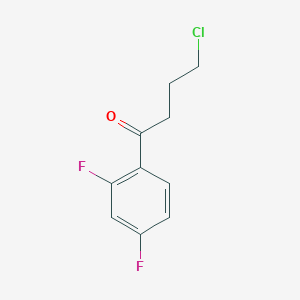
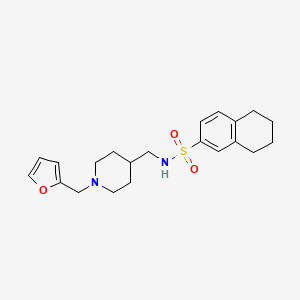
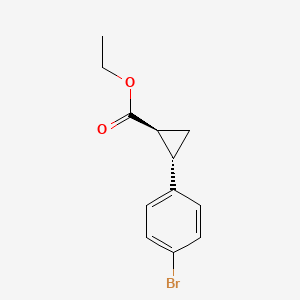

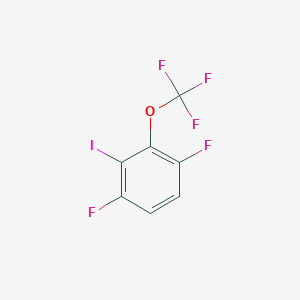
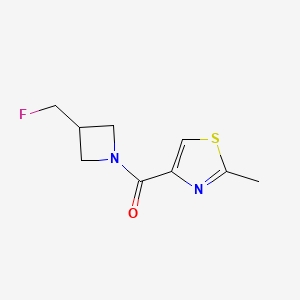
![3-(4-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566915.png)
![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)
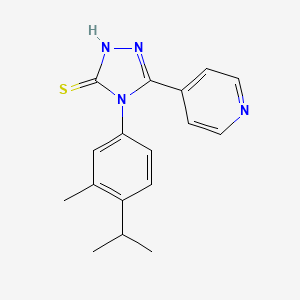
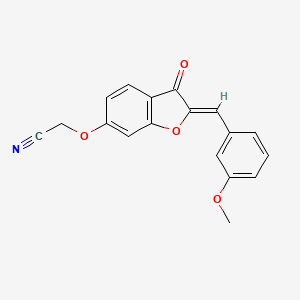
![4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2566923.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2566924.png)
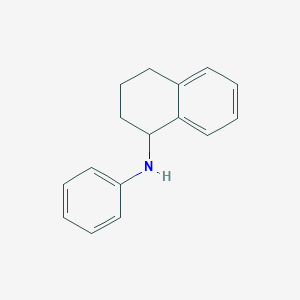
amino}ethan-1-ol dihydrochloride](/img/structure/B2566927.png)